An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzoyl-1H-indole-3-carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzoyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoyl-1H-indole-3-carboxylic acid, a member of the indole-3-carboxylic acid derivative family, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a prevalent motif in numerous biologically active compounds, and its functionalization allows for the modulation of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-benzoyl-1H-indole-3-carboxylic acid, offering insights for its application in research and development.
Molecular Structure and Key Identifiers
The foundational step in understanding the physicochemical nature of a compound is to elucidate its structure and fundamental identifiers.
Table 1: Core Molecular Identifiers for 2-Benzoyl-1H-indole-3-carboxylic acid
| Identifier | Value | Source |
| CAS Number | 74588-82-2 | [1][2] |
| Molecular Formula | C₁₆H₁₁NO₃ | [1][2] |
| Molecular Weight | 265.26 g/mol | [1][2] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O | [1] |
The structure, characterized by a benzoyl group at the 2-position and a carboxylic acid at the 3-position of the indole ring, dictates its chemical behavior and potential biological interactions.
Predicted Physicochemical Properties
Computational models provide valuable initial assessments of a molecule's behavior. These predictions guide experimental design and help anticipate challenges in formulation and delivery.
Table 2: Predicted Physicochemical Parameters for 2-Benzoyl-1H-indole-3-carboxylic acid
| Property | Predicted Value | Significance in Drug Development | Source |
| Topological Polar Surface Area (TPSA) | 70.16 Ų | Influences membrane permeability and oral bioavailability. | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.0971 | Indicates lipophilicity, affecting absorption and distribution. | [1] |
| Hydrogen Bond Donors | 2 | Contributes to solubility and target binding. | [1] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and intermolecular interactions. | [1] |
| Rotatable Bonds | 3 | Relates to conformational flexibility and target binding affinity. | [1] |
Experimental Physicochemical Data
Melting Point
The melting point is a critical indicator of purity and solid-state stability. While the specific melting point for 2-benzoyl-1H-indole-3-carboxylic acid is not explicitly documented in the provided search results, various substituted indole-3-carboxylic acids exhibit a range of melting points, such as 72.7-73.6°C and 103.8-104.8°C for different derivatives[3]. Another related compound, 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, has a reported melting point of 176.5°C[4].
Acidity (pKa)
The pKa value is paramount for understanding a compound's ionization state at physiological pH, which in turn affects its solubility, absorption, and target interaction. The carboxylic acid moiety of 2-benzoyl-1H-indole-3-carboxylic acid is the primary acidic center. The pKa of the indole N-H proton is significantly higher and generally not relevant under physiological conditions. An experimental protocol for determining the pKa of carboxylic acids is outlined below.
Solubility
Solubility is a key determinant of bioavailability. The solubility of 2-benzoyl-1H-indole-3-carboxylic acid is expected to be pH-dependent due to the carboxylic acid group. It is predicted to have low solubility in water and higher solubility in organic solvents.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following are detailed protocols for the experimental determination of key physicochemical properties.
Synthesis and Purification of 2-Benzoyl-1H-indole-3-carboxylic Acid
A general synthetic approach for related indole derivatives involves the hydrolysis of the corresponding ester. A plausible synthesis for the title compound could be adapted from known procedures for similar molecules.
Step-by-Step Synthesis Protocol:
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Esterification of Indole-3-carboxylic Acid: Protect the carboxylic acid group of a suitable indole precursor, if necessary.
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Friedel-Crafts Acylation: Introduce the benzoyl group at the C2 position of the indole ring using benzoyl chloride and a Lewis acid catalyst.
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Hydrolysis: De-protect the carboxylic acid group, typically by base-catalyzed hydrolysis followed by acidification, to yield the final product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-benzoyl-1H-indole-3-carboxylic acid.
Diagram of a General Synthetic Workflow
Caption: General synthetic and purification workflow.
Determination of Melting Point
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Place a small, dry sample of the purified compound into a capillary tube.
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Use a calibrated melting point apparatus.
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Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
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Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Potentiometric Titration for pKa Determination
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Accurately weigh and dissolve a sample of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
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Use a calibrated pH meter with a suitable electrode.
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Record the pH after each addition of the titrant.
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Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Diagram of pKa Determination Workflow
Caption: Workflow for pKa determination by titration.
Shake-Flask Method for Solubility Determination
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Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
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Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separate the undissolved solid from the solution by centrifugation and/or filtration.
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Carefully withdraw a known volume of the supernatant.
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Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and confirmation. While specific spectra for 2-benzoyl-1H-indole-3-carboxylic acid are not available in the provided search results, the expected characteristic signals are described below based on the analysis of related indole derivatives[3][4].
¹H NMR Spectroscopy
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Indole N-H: A broad singlet typically downfield (>10 ppm).
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Carboxylic Acid O-H: A very broad singlet, which can be highly variable in position and may exchange with solvent protons.
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Aromatic Protons (Indole and Benzoyl Rings): A series of multiplets in the aromatic region (approximately 7.0-8.5 ppm). The specific coupling patterns will depend on the substitution.
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Protons on the Indole Ring: The C4-H, C5-H, C6-H, and C7-H protons will appear in the aromatic region, with coupling patterns characteristic of a substituted benzene ring.
¹³C NMR Spectroscopy
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Carbonyl Carbons: Two distinct signals in the downfield region (>165 ppm), one for the carboxylic acid and one for the benzoyl ketone.
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Aromatic Carbons: Multiple signals in the range of approximately 110-140 ppm, corresponding to the carbons of the indole and benzoyl rings.
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid and Ketone): One or two strong absorption bands in the region of 1650-1750 cm⁻¹. Conjugation may lower these frequencies.
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C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
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C-N Stretch: Typically observed in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS)
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Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (265.26 m/z). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
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Fragmentation Pattern: Expect fragmentation corresponding to the loss of the carboxylic acid group (-COOH), the benzoyl group (-COC₆H₅), and other characteristic fragments of the indole nucleus.
Biological Context and Potential Applications
Indole-3-carboxylic acid derivatives are known to exhibit a wide range of biological activities. For instance, various derivatives have been investigated for their herbicidal properties, acting as antagonists of the auxin receptor protein TIR1[3]. Other indole derivatives have shown promise as antimicrobial and anticancer agents[5]. The specific biological profile of 2-benzoyl-1H-indole-3-carboxylic acid would need to be determined through dedicated screening and in vitro/in vivo studies. Its structural features suggest it could be a candidate for development as an enzyme inhibitor or a receptor ligand in various therapeutic areas.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 2-benzoyl-1H-indole-3-carboxylic acid. While specific experimental data for this compound are limited in the public domain, this guide offers a framework for its synthesis, characterization, and evaluation. The provided protocols for determining key parameters such as melting point, pKa, and solubility, along with the expected spectroscopic signatures, will be invaluable to researchers working with this and related indole derivatives. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising molecule in drug discovery and development.
References
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Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. Available at: [Link]
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Wang, et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
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El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71. Available at: [Link]
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The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Their Analogues. (2021). National Institutes of Health. Available at: [Link]
